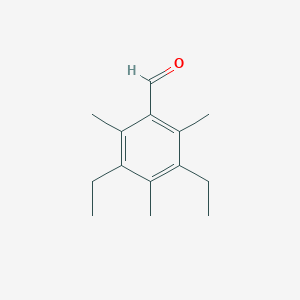![molecular formula C12H20O4 B14395306 [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate CAS No. 89822-20-8](/img/structure/B14395306.png)
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate is an organic compound with a complex structure, featuring a cyclopentyl ring substituted with a hydroxybutyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate typically involves multiple steps. One common route starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxybutyl group and the acetate ester. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentyl ring can be reduced to form an alcohol.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and metabolic pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group and acetate ester play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Hydroxypropyl)-4-oxocyclopentyl]methyl acetate
- [2-(3-Hydroxybutyl)-4-oxocyclohexyl]methyl acetate
- [2-(3-Hydroxybutyl)-4-oxocyclopentyl]ethyl acetate
Uniqueness
Compared to similar compounds, [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate stands out due to its specific substitution pattern and functional groups. These features confer unique reactivity and interaction profiles, making it particularly useful for certain applications in research and industry.
Properties
CAS No. |
89822-20-8 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
[2-(3-hydroxybutyl)-4-oxocyclopentyl]methyl acetate |
InChI |
InChI=1S/C12H20O4/c1-8(13)3-4-10-5-12(15)6-11(10)7-16-9(2)14/h8,10-11,13H,3-7H2,1-2H3 |
InChI Key |
MRMGYBFBUKUXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC(=O)CC1COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


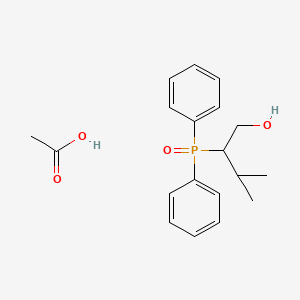
![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
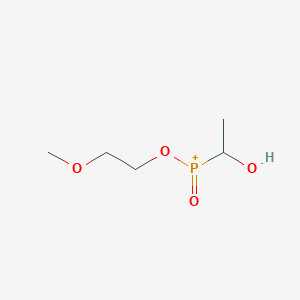
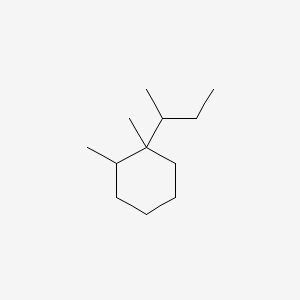
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
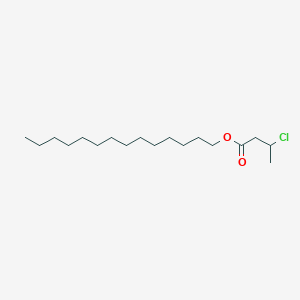
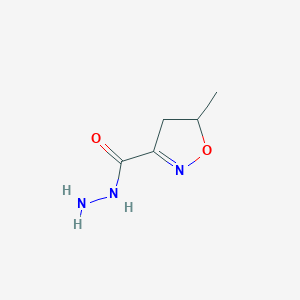
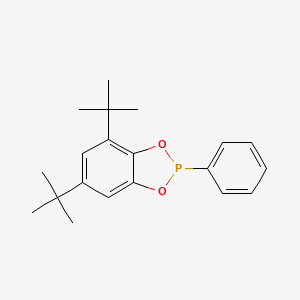
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
